Sant-1

Description

Structure

3D Structure

Properties

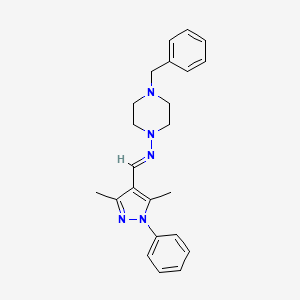

IUPAC Name |

(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOORCIAZMIWALX-JJIBRWJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425965 |

Source

|

| Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304909-07-7 |

Source

|

| Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Mechanism of Sant-1: A Technical Guide to its Core Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sant-1 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular target, binding characteristics, and downstream cellular effects. This document summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the underlying biological processes.

Core Mechanism of Action: Targeting the Smoothened Receptor

The primary molecular target of this compound is the Smoothened (Smo) receptor, a 7-transmembrane protein that acts as the central transducer of the Hh signal.[1][2][3] In the absence of the Hh ligand, the Patched (Ptch) receptor tonically inhibits Smo, preventing downstream signaling. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to become active and initiate a signaling cascade that culminates in the activation of Gli transcription factors.

This compound functions as a direct antagonist of Smo.[3] It binds to a deep and unique pocket within the transmembrane domain of Smo, a site distinct from that of other Smo modulators like cyclopamine.[4][5] This binding event locks Smo in an inactive conformation, effectively preventing its ciliary translocation and subsequent activation of the downstream signaling pathway, even in the presence of Hh ligand or activating mutations in Smo.[3][6]

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound have been quantified in various assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell Line/Assay Condition | Reference(s) |

| IC50 | 20 nM | Shh-LIGHT2 cells | [1][7][8] |

| 30 nM | SmoA1-LIGHT2 cells | [1][7][9] | |

| 100 µM | Panc-1 cells | [1] | |

| Kd | 1.2 nM | Apparent dissociation constant for Smo binding | [1][6][10] |

| Ki | 2.4 nM | Inhibition constant for Smoothened | [2] |

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of a specific biological or biochemical function.[11]

Kd (Dissociation constant): A measure of the affinity between a ligand and its receptor; a lower Kd indicates a higher binding affinity.[12][13]

Ki (Inhibition constant): A measure of the potency of an inhibitor; it is the concentration of inhibitor required to produce half-maximum inhibition.[14]

Signaling Pathway and Experimental Workflows

Hedgehog Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Experimental Workflow: Shh-LIGHT2 Luciferase Reporter Assay

This assay is commonly used to quantify the activity of the Hedgehog pathway. Shh-LIGHT2 cells are engineered to express firefly luciferase under the control of a Gli-responsive promoter and constitutively express Renilla luciferase for normalization.

References

- 1. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. A simple and scalable zebrafish model of Sonic hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. web.stanford.edu [web.stanford.edu]

- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. promegaconnections.com [promegaconnections.com]

- 14. Delivery of LOXL1-AS1-siRNAs using targeting peptide-engineered extracellular vesicles with focused ultrasound to suppress medulloblastoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Sant-1: A Deep Dive into its Antagonism of Smoothened in the Hedgehog Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Sant-1, a potent and specific small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development of various cancers and developmental disorders, making SMO an attractive therapeutic target. This document details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Core Concepts: The Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor (GPCR)-like protein.[2][3] This inhibition prevents SMO from translocating to the primary cilium, a key signaling hub.[1][4][5][6] Consequently, the GLI family of transcription factors are proteolytically processed into repressor forms, keeping Hh target gene expression off.

Upon binding of a Hedgehog ligand to PTCH1, the inhibition on SMO is relieved.[2] SMO then translocates to the primary cilium, initiating a signaling cascade that leads to the conversion of GLI proteins into transcriptional activators.[1][5][6] These activators then enter the nucleus and turn on the expression of Hh target genes, which control cell proliferation, differentiation, and survival.

This compound: A Potent Antagonist of Smoothened

This compound is a synthetic small molecule that acts as a direct antagonist of SMO.[4][7][8] It binds with high affinity to SMO, effectively blocking its function and inhibiting the downstream signaling cascade.[7][8]

Mechanism of Action

This compound exerts its inhibitory effect through direct binding to the seven-transmembrane (7TM) domain of the SMO receptor.[9][10] Crystallographic studies have revealed that this compound binds to a deep, narrow, hydrophobic pocket within the 7TM bundle.[5][9] This binding site is distinct from that of some other SMO modulators, such as the agonist SAG and the antagonist cyclopamine, which bind closer to the extracellular entrance of the pocket.[5][9]

The interaction of this compound with SMO is considered allosteric in nature.[4][7][11] While it can compete with the binding of some SMO ligands, it does not directly compete for the same binding site as cyclopamine, suggesting it alters the conformation of SMO to reduce the affinity of other molecules.[8] A key characteristic of this compound is its ability to inhibit both wild-type and some oncogenic, constitutively active mutants of SMO with similar potency.[5][8]

A critical aspect of this compound's mechanism is its effect on SMO localization. Unlike the antagonist cyclopamine, which can promote the translocation of an inactive form of SMO to the primary cilium, this compound blocks the accumulation of SMO in this organelle.[1][5][6] This suggests that this compound traps SMO in an inactive conformation within the cytoplasm, preventing a crucial step required for signal transduction.[4][6]

Quantitative Data

The potency and binding affinity of this compound have been characterized in various assays. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity of this compound to Smoothened

| Parameter | Value | Cell Line/System | Reference |

| Ki | 2.4 nM | Not Specified | [7] |

| Kd | 1.2 nM | Not Specified | [8][12] |

Table 2: Inhibitory Potency of this compound

| Assay | IC50 | Cell Line | Reference |

| Shh-LIGHT2 Assay | 20 nM | Shh-LIGHT2 | [4][8][12][13][14] |

| SmoA1-LIGHT2 Assay | 30 nM | SmoA1-LIGHT2 | [12][13] |

| Inhibition of Shh-induced Smo accumulation in cilia | ~5 nM | NIH 3T3 | [6] |

| Inhibition of Panc-1 cell proliferation | 100 µM | Panc-1 | [12] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies for key experiments used to characterize this compound.

Shh-LIGHT2 Reporter Assay

This assay is commonly used to quantify the activity of the Hedgehog pathway. It utilizes a cell line (Shh-LIGHT2) that is stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

Objective: To determine the IC50 of this compound in inhibiting Hedgehog pathway activation.

Materials:

-

Shh-LIGHT2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS) or Bovine Calf Serum

-

Shh-N conditioned medium (from a stable cell line) or a SMO agonist (e.g., SAG)

-

This compound

-

96-well plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay. Culture in DMEM supplemented with 10% FBS.

-

Cell Treatment: Once confluent, replace the medium with low-serum DMEM (e.g., 0.5% bovine calf serum).

-

Add this compound at various concentrations to the wells.

-

Induce Hedgehog pathway activation by adding a fixed concentration of Shh-N conditioned medium or a SMO agonist like SAG.[8]

-

Incubation: Incubate the plate for 30-48 hours at 37°C in a CO2 incubator.[8]

-

Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound to the Smoothened receptor. It typically involves a radiolabeled ligand that binds to SMO and measuring the displacement of this ligand by unlabeled this compound.

Objective: To determine the binding affinity of this compound for Smoothened.

Materials:

-

Cells expressing Smoothened (e.g., HEK293 cells transfected with a SMO expression vector)

-

Radiolabeled SMO ligand (e.g., [³H]cyclopamine or a fluorescently labeled antagonist like BODIPY-cyclopamine)

-

Unlabeled this compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Membrane Preparation (for radioligand binding): Harvest SMO-expressing cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of unlabeled this compound.

-

Incubation: Allow the binding reaction to reach equilibrium (incubation time and temperature will depend on the specific radioligand).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound ligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a competition binding equation to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation. For fluorescent ligand binding, cells can be analyzed by flow cytometry or a fluorescence plate reader.[3]

Conclusion

This compound is a well-characterized, potent, and specific antagonist of the Smoothened receptor. Its distinct mechanism of action, involving binding to a deep allosteric site within the 7TM domain of SMO and preventing its ciliary localization, makes it a valuable tool for studying Hedgehog signaling and a potential lead compound for the development of therapeutics targeting Hh-driven diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-molecule modulators of the Sonic Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Smoothened Goes Molecular: New Pieces in the Hedgehog Signaling Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

The Discovery and Development of Sant-1: A Potent Smoothened Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sant-1 is a potent and specific small-molecule inhibitor of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2][3][4] Its discovery through high-throughput screening has provided a valuable chemical tool for dissecting the complexities of Hh signaling and has served as a scaffold for the development of other pathway modulators. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a compilation of its biological activity, detailed experimental protocols for its characterization, and a discussion of its structure-activity relationship.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, tissue patterning, and adult tissue homeostasis.[5][6] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[5][6]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-pass transmembrane receptor Patched (PTCH).[5] In the absence of the Hh ligand, PTCH tonically inhibits the 7-transmembrane protein Smoothened (Smo), preventing its localization to the primary cilium and keeping the pathway in an "off" state. Upon Hh binding, the inhibitory effect of PTCH on Smo is relieved. This allows Smo to translocate to the primary cilium, where it initiates a downstream signaling cascade that leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus to regulate the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[2][7]

Due to its central role in pathway activation, Smoothened has emerged as a prime therapeutic target for cancers driven by aberrant Hh signaling.

Discovery and Development of this compound

This compound was identified through a high-throughput screening (HTS) of a chemical library for inhibitors of the Hh pathway.[8] The screening assay utilized a cell line (Shh-LIGHT2) engineered to express a Gli-responsive luciferase reporter. Compounds that could suppress luciferase activity in the presence of a pathway activator were selected as potential inhibitors. This compound emerged as one of the most potent hits from this screen.[8]

Subsequent studies confirmed that this compound directly targets and antagonizes Smoothened.[2][4] It binds with high affinity to the Smo receptor, effectively blocking its function and downstream signaling.[7][9][10] Unlike the natural steroidal alkaloid inhibitor cyclopamine, this compound was found to inhibit both wild-type and certain oncogenic mutants of Smo with similar potency, highlighting its distinct mechanism of interaction.[4]

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Cell Line/System | Value | Reference(s) |

| IC50 | Shh-LIGHT2 cells | 20 nM | [1][11][12] |

| IC50 | SmoA1-LIGHT2 cells | 30 nM | [1][11][12] |

| IC50 | Panc-1 cells | 100 µM | [8] |

| IC50 | Ptch1-/- cells | 20 nM | [4] |

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cell Lines.

| Parameter | Method | Value | Reference(s) |

| Kd | Radioligand Binding | 1.2 nM | [5][9][10] |

| Ki | Radioligand Binding | 2.4 nM | [2][3][4] |

Table 2: Binding Affinity of this compound for the Smoothened Receptor.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the Smoothened receptor.[2][4] Structural and functional studies have revealed that this compound binds to a deep pocket within the transmembrane domain of Smo.[13] This binding site is distinct from that of some other Smo inhibitors like cyclopamine.[13] By occupying this pocket, this compound stabilizes an inactive conformation of Smo, preventing its translocation to the primary cilium and subsequent activation of the downstream signaling cascade.[14] This ultimately leads to the suppression of GLI-mediated gene transcription.

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Shh-LIGHT2 Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog pathway by measuring the expression of a Gli-responsive luciferase reporter.

Materials:

-

Shh-LIGHT2 cells (e.g., from ATCC)

-

DMEM with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin (P/S)

-

DMEM with 0.5% BCS

-

Shh-conditioned medium or a Smo agonist (e.g., SAG)

-

This compound stock solution (in DMSO)

-

96-well tissue culture plates

-

Dual-Luciferase® Reporter Assay System (e.g., Promega)

-

Luminometer

Protocol:

-

Seed Shh-LIGHT2 cells in a 96-well plate at a density that allows them to reach confluency at the time of the assay.

-

Culture the cells in DMEM with 10% BCS at 37°C in a 5% CO2 incubator.

-

Once confluent, replace the medium with DMEM containing 0.5% BCS.

-

Prepare serial dilutions of this compound in DMEM with 0.5% BCS. Also prepare the pathway activator (Shh-conditioned medium or SAG) at the desired final concentration.

-

Add the this compound dilutions to the wells, followed by the pathway activator. Include appropriate controls (vehicle control, activator alone).

-

Incubate the plate for 30-48 hours at 37°C.

-

Lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.[15]

Caption: Workflow for the Shh-LIGHT2 Luciferase Reporter Assay.

Smoothened Binding Assay (BODIPY-Cyclopamine Displacement)

This competitive binding assay measures the ability of a compound to displace a fluorescently labeled ligand (BODIPY-cyclopamine) from the Smoothened receptor.

Materials:

-

HEK293 cells transiently or stably overexpressing Smoothened

-

DMEM

-

BODIPY-cyclopamine

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% formaldehyde in PBS

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or high-content imaging system

Protocol:

-

Seed Smo-expressing HEK293 cells into 96-well black, clear-bottom plates.

-

Allow cells to adhere and grow overnight.

-

Prepare serial dilutions of this compound in DMEM.

-

Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.

-

Add BODIPY-cyclopamine to all wells at a final concentration in the low nanomolar range (e.g., 5-10 nM).

-

Incubate for 1-2 hours at 37°C, protected from light.

-

Wash the cells three times with ice-cold PBS to remove unbound ligand.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm) or quantify using a high-content imaging system.[16]

-

Plot the fluorescence intensity against the concentration of this compound to determine the concentration at which 50% of the fluorescent ligand is displaced.

Medulloblastoma Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the proliferation of medulloblastoma cells.

Materials:

-

Medulloblastoma cell line (e.g., Daoy, UW228)

-

Appropriate cell culture medium (e.g., MEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Spectrophotometer

Protocol:

-

Seed medulloblastoma cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and resume growth for 24 hours.

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[11]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of this compound to determine the IC50 value.[15]

Structure-Activity Relationship (SAR)

The structure of this compound, N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(phenylmethyl)-1-piperazinamine, contains a pyrazole core, which is a common scaffold in medicinal chemistry.[17] While a detailed SAR study specifically for this compound analogs is not extensively published, studies on related pyrazole-based Hedgehog inhibitors provide some insights.[18][19][20]

Key structural features likely contributing to the activity of this compound include:

-

The 1-phenyl-3,5-dimethylpyrazole moiety: This group is crucial for occupying a hydrophobic pocket within the Smoothened receptor. Modifications to the phenyl ring or the methyl groups can significantly impact binding affinity.

-

The central imine linker: The geometry and electronic properties of this linker are important for correctly positioning the two main fragments of the molecule within the binding site.

-

The 4-benzylpiperazine group: This part of the molecule likely engages in additional interactions within the binding pocket, contributing to the overall affinity and specificity.

Further optimization of these structural elements could lead to the development of even more potent and selective Smoothened inhibitors.

Caption: Key structural components of this compound contributing to its biological activity.

In Vivo Studies

While this compound is primarily used as a research tool in vitro, some studies have explored its effects in vivo. In xenograft models of medulloblastoma, administration of this compound has been shown to inhibit tumor growth.[8][21]

A representative in vivo study would involve:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneous or orthotopic injection of a human medulloblastoma cell line.

-

Formulation: this compound is typically formulated in a vehicle suitable for intraperitoneal or oral administration, such as a solution containing DMSO, PEG300, Tween 80, and saline.[10][12][22][23][24]

-

Dosing Regimen: Daily or intermittent administration of this compound at a predetermined dose.

-

Efficacy Evaluation: Monitoring tumor volume over time. At the end of the study, tumors can be excised for histological and molecular analysis to confirm the inhibition of the Hedgehog pathway.

Conclusion

This compound is a cornerstone in the study of Hedgehog signaling, providing a potent and selective tool to probe the function of the Smoothened receptor. Its discovery has not only advanced our understanding of the Hh pathway but has also provided a valuable chemical scaffold for the development of novel therapeutics targeting Hh-driven cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important inhibitor.

References

- 1. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]

- 2. researchgate.net [researchgate.net]

- 3. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Subgroup-Enriched Pathways and Kinase Signatures in Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. m.youtube.com [m.youtube.com]

- 12. In vitro and in vivo evaluation of a sustained-release once-a-day formulation of the novel antihypertensive drug MT-1207 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. dot | Graphviz [graphviz.org]

- 15. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 16. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]

- 17. youtube.com [youtube.com]

- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 19. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo bioluminescence imaging using orthotopic xenografts towards patient's derived-xenograft Medulloblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. langhuapharma.com [langhuapharma.com]

- 23. Design and in vivo evaluation of a microparticulate depot formulation of buprenorphine for veterinary use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vivo Animal Spices and Experimental Technique to Evaluate Sustained Release Granules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Sant-1 to the Smoothened Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Sant-1, a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. This document details the binding affinity and, where available, the kinetics of the this compound-Smo interaction. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and the Smoothened Receptor

The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers. The seven-transmembrane protein Smoothened (Smo) is a central player in this pathway. In the absence of a Hedgehog ligand, the Patched (Ptc) receptor inhibits Smo activity. Binding of Hedgehog to Ptc relieves this inhibition, allowing Smo to activate downstream signaling cascades that lead to the activation of Gli transcription factors.[1]

This compound is a synthetic small molecule antagonist of the Hedgehog pathway that directly targets Smoothened.[1] Structural studies have revealed that this compound binds deep within the seven-transmembrane (7TM) domain of Smo, a distinct binding site compared to other Smo modulators.[2][3] This unique binding mode underlies its mechanism of inhibiting Smo-mediated signaling. Understanding the precise binding affinity and kinetics of this compound to Smo is crucial for the development of novel therapeutics targeting the Hedgehog pathway.

Quantitative Binding Data

The binding of this compound to Smoothened has been characterized using various in vitro and cell-based assays. The following tables summarize the available quantitative data, including dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50).

| Parameter | Value | Species | Assay Method | Reference |

| Kd | 1.2 nM | Not Specified | BODIPY-cyclopamine competition binding assay | [4] |

| IC50 | ~5 nM | Mouse | Inhibition of Shh-induced Smo accumulation in cilia | [4] |

| IC50 | ~200 nM | Mouse | Inhibition of cyclopamine-induced Smo accumulation in cilia | [4] |

| IC50 | 20 nM | Not Specified | Shh-LIGHT2 cell-based Hedgehog signaling assay | [4] |

| IC50 | 30 nM | Not Specified | SmoA1-LIGHT2 cell-based Hedgehog signaling assay | [4] |

Note on Kinetic Data: To date, specific association (k_on) and dissociation (k_off) rate constants for the this compound-Smoothened interaction have not been extensively reported in the literature. Surface Plasmon Resonance (SPR) would be a suitable technique to determine these parameters. A general protocol for such an experiment is provided in the experimental protocols section.

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of this compound on the Smoothened receptor.

References

- 1. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sant-1 in Inhibiting Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sant-1 is a potent and specific small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, driving cellular proliferation and tumor growth. This technical guide provides an in-depth overview of the role of this compound in inhibiting cellular proliferation. It details the molecular mechanism of this compound, summarizes its anti-proliferative effects across various cancer cell lines with quantitative data, and provides detailed protocols for key experimental assays. Furthermore, this guide includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's function and its evaluation.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its dysregulation, often leading to constitutive activation, is a hallmark of several human malignancies, including medulloblastoma, basal cell carcinoma, and certain types of lung, pancreatic, and prostate cancers[1]. The G protein-coupled receptor (GPCR)-like protein Smoothened (Smo) is the central transducer of the Hh signal. In the absence of Hh ligands, the receptor Patched1 (Ptch1) inhibits Smo activity. Binding of Hh ligands to Ptch1 alleviates this inhibition, leading to the activation of Smo and the subsequent downstream signaling cascade, culminating in the activation of Gli transcription factors that regulate the expression of target genes involved in cell proliferation, survival, and differentiation[2][3].

This compound is a synthetic small molecule that directly binds to Smo, effectively antagonizing its function and thereby inhibiting the Hh pathway[4][5]. Its potent inhibitory activity makes it a valuable tool for studying Hh signaling and a potential therapeutic agent for cancers driven by this pathway.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by directly targeting and inhibiting the Smoothened receptor. Unlike some other Smo inhibitors, this compound's binding site is located in the deeper part of the transmembrane domain of Smo[6]. This interaction prevents the conformational changes in Smo that are necessary for its activation and downstream signal transduction.

The inhibition of Smo by this compound leads to the suppression of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which are the ultimate effectors of the Hh pathway[7]. Consequently, the transcription of Gli target genes, such as GLI1 and PTCH1 (in a negative feedback loop), is downregulated[3][8][9]. The products of these genes are involved in promoting cell cycle progression and inhibiting apoptosis, thus their suppression by this compound leads to the inhibition of cellular proliferation.

Quantitative Data on Anti-proliferative Activity

The inhibitory effect of this compound on cellular proliferation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound in inhibiting a biological process by 50%.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Daoy | Medulloblastoma | Cell Proliferation Assay | ~1 | [10] |

| PANC-1 | Pancreatic Cancer | MTT Assay | Not explicitly found for this compound | [5][6][11][12][13] |

| A549 | Lung Cancer | MTT Assay | Not explicitly found for this compound | [2][4][14][15][16] |

| PC-3 | Prostate Cancer | MTT Assay | Not explicitly found for this compound | [17][18][19][20][21] |

| LNCaP | Prostate Cancer | MTT Assay | Not explicitly found for this compound | [17][18][19][20][21] |

| MCF-7 | Breast Cancer | MTT Assay | Not explicitly found for this compound | [22][23][24][25] |

| MDA-MB-231 | Breast Cancer | MTT Assay | Not explicitly found for this compound | [22][23][25][26] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to evaluate the efficacy of this compound.

Cell Proliferation and Viability Assays

4.1.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.

-

4.1.2. WST-1 Assay

The WST-1 assay is another colorimetric assay for quantifying cell proliferation and viability, which produces a water-soluble formazan.

-

Materials:

-

Similar to MTT assay, but with WST-1 reagent instead of MTT.

-

-

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Shake the plate thoroughly for 1 minute.

-

Measure the absorbance between 420-480 nm.

-

Calculate cell viability and IC50 as in the MTT assay.

-

Hedgehog Pathway Activity Assays

4.2.1. Shh-LIGHT2 Luciferase Reporter Assay

This assay utilizes a cell line (e.g., NIH/3T3 or Shh-LIGHT2) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

-

Materials:

-

Shh-LIGHT2 cells (or equivalent)

-

Complete and low-serum culture medium

-

Hedgehog pathway agonist (e.g., Shh-N conditioned medium or SAG)

-

This compound

-

96-well plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

-

-

Protocol:

-

Seed Shh-LIGHT2 cells in a 96-well plate and grow to confluency.

-

Replace the medium with low-serum medium containing the Hh pathway agonist.

-

Simultaneously, add serial dilutions of this compound to the wells.

-

Incubate for 24-48 hours.

-

Lyse the cells using the passive lysis buffer from the assay kit.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the inhibition of Hh pathway activity relative to the agonist-only control and determine the IC50 of this compound.

-

4.2.2. Quantitative Real-Time PCR (qPCR) for Gli1 and Ptch1 Expression

This method directly measures the mRNA levels of Hh pathway target genes.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

-

-

Protocol:

-

Treat cells with this compound at various concentrations for a specified time.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for GLI1, PTCH1, and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to untreated controls.

-

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its potent and specific inhibition of the Hedgehog signaling pathway. By directly targeting Smoothened, this compound effectively blocks the downstream signaling cascade that drives cellular proliferation in a variety of cancers. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the anti-proliferative effects of this compound and to further investigate its therapeutic potential. The continued study of this compound and similar Smo inhibitors is crucial for the development of targeted therapies for Hedgehog-dependent malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Role of MXD3 in proliferation of DAOY human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of MXD3 in Proliferation of DAOY Human Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. biorxiv.org [biorxiv.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. storage.googleapis.com [storage.googleapis.com]

- 22. mdpi.com [mdpi.com]

- 23. mcf-7 cells ic50: Topics by Science.gov [science.gov]

- 24. Anticancer SAR models for MCF-7 and MDA-MB-231 breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Impact of Sant-1 on Embryonic Development: A Technical Guide to its Effects on Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sant-1 is a potent and specific small molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This pathway plays a fundamental role in embryonic development, governing cell fate determination, proliferation, and patterning in a variety of tissues and organs. Dysregulation of Hh signaling is implicated in numerous developmental abnormalities and cancers. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound effects on key embryonic development pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers in developmental biology and drug development.

Introduction to this compound and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signaling cascade essential for the proper development of multicellular organisms.[1] In vertebrates, the pathway is initiated by the binding of one of three Hh ligands (Sonic, Indian, or Desert Hedgehog) to the twelve-pass transmembrane receptor Patched (PTCH).[2] In the absence of a Hh ligand, PTCH actively inhibits the seven-pass transmembrane G protein-coupled receptor, Smoothened (SMO).[3] This inhibition prevents SMO from translocating to the primary cilium, a key organelle for Hh signal transduction.[4] Consequently, the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, and GLI3) are proteolytically processed into repressor forms, which translocate to the nucleus and inhibit the transcription of Hh target genes.[3]

Upon Hh ligand binding to PTCH, the inhibition of SMO is relieved. SMO then accumulates in the primary cilium and initiates a downstream signaling cascade that leads to the conversion of GLI proteins into their activator forms.[4] These GLI activators translocate to the nucleus and induce the expression of Hh target genes, including GLI1 and PTCH1 themselves (in a negative feedback loop), which regulate a wide array of developmental processes.[5]

This compound (CAS Number: 304909-07-7) is a synthetic small molecule that acts as a direct antagonist of SMO.[6] It binds to SMO, preventing its activation and subsequent translocation to the primary cilium, thereby effectively blocking the entire downstream Hh signaling cascade.[4] This inhibitory action makes this compound a valuable tool for studying the roles of Hh signaling in development and a potential therapeutic agent for cancers driven by aberrant Hh pathway activation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly binding to the SMO receptor. Unlike some other SMO inhibitors like cyclopamine, which also binds to SMO but can induce its ciliary accumulation in an inactive state, this compound blocks both the ciliary transport and the activation of SMO.[4] This suggests that this compound stabilizes an inactive conformation of SMO that is retained within the cytoplasm.[4]

The binding of this compound to SMO is highly specific and potent, with reported Ki values in the low nanomolar range.[6] This direct interaction prevents the conformational changes in SMO that are necessary for its activation and the subsequent recruitment of downstream signaling components.

Quantitative Effects of this compound on Hedgehog Pathway Activity

The inhibitory potency of this compound has been quantified in various in vitro systems. These studies typically measure the half-maximal inhibitory concentration (IC50) for the suppression of Hh pathway activity, often assessed by the expression of downstream target genes like Gli1 and Ptch1.

| Cell Line/System | Assay | IC50 (nM) | Reference |

| NIH/3T3 cells | Shh-induced Ptch1 expression | ~5 | [4] |

| NIH/3T3 cells | Shh-induced SMO accumulation in cilia | ~5 | [4] |

| Human Embryonic Stem Cells | Not specified | Not specified | [6] |

| Mouse Embryonic Stem Cells | Shh-induced proliferation | Dose-dependent inhibition | [3] |

Note: Comprehensive dose-response data for this compound's effect on a wide range of developmental gene expression in various embryonic models is an area requiring further research.

Impact of this compound on Key Embryonic Development Pathways

Due to its potent inhibition of the Hh pathway, this compound has significant and often detrimental effects on various aspects of embryonic development.

Neural Tube Development

The Hh signaling pathway is crucial for the proper patterning of the ventral neural tube. Shh, secreted from the notochord and floor plate, establishes a ventral-to-dorsal concentration gradient that specifies the identity of different neuronal progenitor domains.

Inhibition of Hh signaling by this compound can lead to severe neural tube defects. Studies in chick embryos have shown that exposure to Hh pathway inhibitors can result in a failure of the neural tube to close properly. Quantitative analysis of such defects is an active area of research to understand the precise dose-dependent effects.

Limb Bud Development

The development of vertebrate limbs is orchestrated by several signaling centers, including the zone of polarizing activity (ZPA) in the posterior limb bud, which secretes Shh. The Shh gradient patterns the anterior-posterior (thumb-to-pinky) axis of the limb.

Treatment with this compound disrupts this patterning, leading to severe limb malformations. The extent of these defects is dose-dependent, with higher concentrations causing more profound truncations and loss of posterior digits.

Pluripotency and Differentiation

The Hh signaling pathway has been implicated in the maintenance of pluripotency and the regulation of differentiation in embryonic stem cells (ESCs). Key pluripotency transcription factors include Oct4, Sox2, and Nanog.[4][7]

The effect of this compound on the expression of these pluripotency markers is an area of active investigation. By inhibiting Hh signaling, this compound can influence the differentiation trajectory of ESCs, for example, promoting differentiation towards certain lineages while inhibiting others.

| Pluripotency Marker | Effect of this compound Treatment (Hypothesized) |

| Oct4 | Potential downregulation |

| Sox2 | Potential downregulation |

| Nanog | Potential downregulation |

Note: Direct quantitative data showing a dose-dependent effect of this compound on the expression of these specific pluripotency markers in embryoid bodies requires further detailed studies.

Teratogenicity of this compound

Given its critical role in embryogenesis, the inhibition of the Hh pathway by this compound can be highly teratogenic. Studies in various animal models, including zebrafish and chicks, are used to assess the teratogenic potential of Hh inhibitors.

Quantitative Teratogenicity Data:

| Model Organism | This compound Concentration | Observed Malformations | Incidence (%) | Reference |

| Zebrafish (Danio rerio) | 20 µM | Ventrally curved bodies, U-shaped somites, reduced motor neurons | Not specified | [8] |

| Chick (Gallus gallus) | Not specified | Neural tube defects | Dose-dependent | [9] |

Note: A comprehensive and standardized quantitative assessment of this compound's teratogenicity across different species and developmental stages is needed to fully characterize its risk profile.

Experimental Protocols

In Vitro Differentiation of Human Pluripotent Stem Cells (hPSCs) with this compound

This protocol is adapted for inducing differentiation of hPSCs into definitive endoderm, where this compound is used to inhibit the Hh pathway.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

DMEM/F12 medium

-

Activin A

-

CHIR99021

-

This compound (stock solution in DMSO)

-

Basic FGF (bFGF)

-

Fetal Bovine Serum (FBS)

Procedure:

-

Culture hPSCs to 80-90% confluency.

-

To initiate differentiation, replace the maintenance medium with differentiation medium containing DMEM/F12, Activin A (100 ng/mL), and CHIR99021 (3 µM).

-

On day 2 of differentiation, replace the medium with fresh differentiation medium containing Activin A (100 ng/mL).

-

On day 3, introduce this compound to the culture medium at the desired final concentration (e.g., 100 nM - 1 µM). The optimal concentration should be determined empirically.

-

Continue the differentiation protocol as required for the specific lineage, maintaining the this compound concentration in the medium for the desired duration.

-

Monitor the cells for morphological changes and collect samples at various time points for gene expression analysis (e.g., qPCR for endodermal and Hh pathway markers).

Treatment of Zebrafish Embryos with this compound

Materials:

-

Wild-type zebrafish embryos

-

E3 embryo medium

-

This compound stock solution (in DMSO)

-

Petri dishes

-

Stereomicroscope

Procedure:

-

Collect freshly fertilized zebrafish embryos and place them in Petri dishes containing E3 embryo medium.

-

Prepare a series of this compound dilutions in E3 medium from the stock solution. A typical concentration range to test is 1-50 µM. Include a DMSO vehicle control.

-

At the desired developmental stage (e.g., 2 hours post-fertilization), transfer a group of embryos (e.g., 20-30) into each Petri dish containing the different this compound concentrations.

-

Incubate the embryos at 28.5 °C.

-

Observe the embryos at regular intervals (e.g., 24, 48, 72 hours post-fertilization) under a stereomicroscope.

-

Document any morphological abnormalities, such as body curvature, somite formation defects, and eye development.

-

At the desired endpoint, fix the embryos for further analysis, such as in situ hybridization or immunohistochemistry, to assess changes in gene and protein expression.

Alkaline Phosphatase (AP) Staining for Pluripotency Assessment

This protocol can be used to assess the pluripotency status of embryonic stem cells following treatment with this compound.

Materials:

-

ES cell cultures

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Alkaline Phosphatase Staining Kit (containing NBT/BCIP substrate)

-

Light microscope

Procedure:

-

Aspirate the culture medium from the ES cell plates.

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the AP staining solution according to the manufacturer's instructions.

-

Incubate the cells with the staining solution in the dark at room temperature for 15-30 minutes, or until a purple color develops in the pluripotent colonies.

-

Stop the reaction by washing the cells with PBS.

-

Visualize the stained colonies under a light microscope. Pluripotent colonies will appear purple, while differentiated cells will be colorless.

-

Quantify the percentage of AP-positive colonies to assess the effect of this compound on pluripotency maintenance.

Caspase-3 Activity Assay for Apoptosis Detection

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, and can be used to quantify this compound-induced cell death in embryonic cells or embryoid bodies.

Materials:

-

Cell or embryoid body lysates

-

Caspase-3 colorimetric or fluorometric assay kit

-

Microplate reader

Procedure:

-

Culture cells or embryoid bodies with and without various concentrations of this compound for the desired duration.

-

Prepare cell lysates according to the assay kit manufacturer's protocol. This typically involves using a specific lysis buffer provided in the kit.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate to individual wells.

-

Prepare the caspase-3 substrate reaction mix as per the kit instructions.

-

Add the reaction mix to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.

-

Calculate the caspase-3 activity relative to the control group to determine the dose-dependent effect of this compound on apoptosis.

Conclusion

This compound is a powerful tool for dissecting the intricate roles of the Hedgehog signaling pathway during embryonic development. Its specific and potent inhibition of SMO allows for targeted disruption of Hh signaling, revealing its critical functions in neural tube patterning, limb development, and the regulation of pluripotency and differentiation. However, this potent activity also underlies its significant teratogenic potential. The quantitative data and detailed protocols presented in this technical guide provide a valuable resource for researchers aiming to further elucidate the mechanisms of Hh signaling in embryogenesis and for professionals involved in the development of drugs targeting this crucial pathway. Further research is warranted to generate more comprehensive quantitative data on the dose-dependent effects of this compound on a wider range of developmental genes and processes across different embryonic models.

References

- 1. Potential Teratogenicity Effects of Metals on Avian Embryos | MDPI [mdpi.com]

- 2. Okadaic Acid Exposure Induced Neural Tube Defects in Chicken (Gallus gallus) Embryos | MDPI [mdpi.com]

- 3. Sonic hedgehog stimulates mouse embryonic stem cell proliferation by cooperation of Ca2+/protein kinase C and epidermal growth factor receptor as well as Gli1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SOX2, OCT4 and NANOG: The core embryonic stem cell pluripotency regulators in oral carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivation of Naïve Human Embryonic Stem Cells Using a CHK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OCT4, SOX2 and NANOG co-regulate glycolysis and participate in somatic induced reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative stress is implicated in arsenic-induced neural tube defects in chick embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of the Hedgehog Pathway with Sant-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comprehensive technical overview for investigating the Hedgehog pathway using Sant-1, a potent and specific small molecule inhibitor of Smoothened (SMO), a key signal transducer in the cascade. Detailed experimental protocols for assessing pathway activity, quantitative data on this compound's inhibitory effects, and visual representations of the signaling pathway and experimental workflows are presented to facilitate research and drug development efforts in this field.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in cell growth, differentiation, and tissue patterning. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to become active. This activation triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, including GLI1 and PTCH1 themselves, which are involved in cell proliferation and survival. Dysregulation of this pathway, often through mutations that lead to constitutive activation, is a driving force in several human cancers, including basal cell carcinoma and medulloblastoma.

This compound: A Specific Inhibitor of Smoothened

This compound is a small molecule antagonist that directly binds to and inhibits the activity of SMO. By targeting SMO, this compound effectively blocks the transduction of the Hedgehog signal, preventing the activation of downstream GLI transcription factors and the subsequent expression of target genes. This makes this compound an invaluable tool for studying the function of the Hedgehog pathway and for evaluating the therapeutic potential of SMO inhibition.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) and binding affinity (Kd) are key parameters that describe its efficacy.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Shh-LIGHT2 Luciferase Reporter Assay | Shh-LIGHT2 cells | IC50 | 20 nM | [1][2] |

| SmoA1-LIGHT2 Luciferase Reporter Assay | SmoA1-LIGHT2 cells | IC50 | 30 nM | [1][2] |

| Direct Binding to Smoothened | - | Kd | 1.2 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the Hedgehog signaling pathway.

Cell Culture and Treatment

-

Cell Lines: NIH-3T3 cells, which are responsive to Hedgehog signaling, or cancer cell lines with known Hedgehog pathway activation (e.g., medulloblastoma cell lines Daoy, UW228).

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Hedgehog Pathway Reporter Assay (Luciferase Assay)

This assay measures the transcriptional activity of GLI proteins, providing a quantitative readout of Hedgehog pathway activation.

-

Principle: A reporter plasmid containing a firefly luciferase gene under the control of a GLI-responsive promoter is introduced into cells. A second plasmid containing a Renilla luciferase gene under a constitutive promoter is co-transfected to normalize for transfection efficiency. Activation of the Hedgehog pathway leads to the expression of firefly luciferase, and the resulting luminescence is measured.

-

Materials:

-

Hedgehog-responsive cells (e.g., Shh-LIGHT2 cells, which stably express a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).

-

This compound.

-

Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or Purmorphamine).

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

-

-

Procedure:

-

Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate for 24 hours.[4]

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with a Hedgehog pathway agonist (e.g., 200 nM Purmorphamine) for 48 hours.[4]

-

Lyse the cells using Passive Lysis Buffer.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

-

Western Blot Analysis of Hedgehog Target Gene Expression

This technique is used to detect and quantify the protein levels of Hedgehog pathway components and downstream targets, such as GLI1 and PTCH1.

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Procedure:

-

Culture and treat cells with this compound and a Hedgehog agonist as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[3]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against GLI1, PTCH1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities and normalize the levels of GLI1 and PTCH1 to the loading control.

-

Immunoprecipitation of Smoothened

Immunoprecipitation (IP) is used to isolate SMO from a cell lysate to study its interactions with other proteins or its post-translational modifications.

-

Principle: A specific antibody against SMO is used to bind to and "pull down" SMO from a complex protein mixture. The isolated SMO and any interacting proteins can then be analyzed by Western blotting.

-

Procedure:

-

Prepare cell lysates as for Western blotting.

-

Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-SMO antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.

-

Analyze the eluted proteins by Western blotting.

-

Cell Proliferation Assay (WST-1 Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

-

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[5]

-

Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the this compound concentration to determine the IC50 for cell proliferation.

-

Visualizing the Hedgehog Pathway and Experimental Workflows

Hedgehog Signaling Pathway

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, indicating the inhibitory action of this compound on SMO.

Experimental Workflow for Investigating this compound

Caption: A typical experimental workflow for characterizing the effects of this compound on the Hedgehog signaling pathway.

Conclusion

This compound is a powerful and specific tool for dissecting the intricate role of the Hedgehog signaling pathway in both normal physiology and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies aimed at understanding Hedgehog signaling and developing novel therapeutic strategies targeting this critical pathway. The use of standardized assays and quantitative analysis will be crucial in advancing our knowledge and translating findings into clinical applications.

References

Sant-1: A Technical Guide for the Investigation of Cancer Stem Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the capacity for self-renewal and differentiation, driving tumor growth, metastasis, and resistance to conventional therapies. The Hedgehog (Hh) signaling pathway is a critical regulator of CSC biology, making it a key target for novel anti-cancer therapeutics. Sant-1, a potent and specific small molecule antagonist of the Smoothened (SMO) receptor in the Hh pathway, has emerged as an invaluable tool for studying and targeting CSCs. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in cancer stem cell research. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their investigations.

Introduction to this compound and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers by promoting the survival and proliferation of cancer stem cells.[1][2] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[3][4] Nuclear GLI proteins regulate the transcription of target genes involved in cell proliferation, survival, and self-renewal.[3]

This compound is a synthetic small molecule that acts as a potent and specific antagonist of the SMO receptor.[5] By binding directly to SMO, this compound effectively blocks the Hh signaling cascade, leading to the inhibition of GLI-mediated transcription and the suppression of CSC properties.[1]

Quantitative Data: The Efficacy of this compound

The inhibitory activity of this compound on the Hedgehog pathway and its effects on cancer cell viability have been quantified in various studies. The following tables summarize key quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 | Shh-LIGHT2 | 20 nM | [5] |

| IC50 | SmoA1-LIGHT2 | 30 nM | [5] |

| IC50 | Pancreatic Cancer Cells (PANC-1) | Varies | [6] |

| IC50 | Breast Cancer Cells (MCF-7) | Varies | [7] |

| IC50 | Glioma Stem Cells | Varies | [8] |

Table 1: IC50 Values of this compound in Different Cell Lines. Note: "Varies" indicates that while studies show an effect, specific IC50 values for this compound in these cancer stem cell lines require further specific investigation.

| Parameter | Cell Line | Treatment | Result | Reference |

| Gli1 mRNA Expression | Glioblastoma Cells | This compound | Dose-dependent decrease | [9] |

| CD133 Expression | Lung Cancer Tumorspheres | This compound | Reduction in CD133+ population | [10] |

| CD44 Expression | Pancreatic Cancer Cells | This compound | Decrease in CD44+ cells | [11][12] |

| Tumorsphere Formation | Lung Adenocarcinoma (A549) | This compound | Inhibition of tumorsphere formation | [13] |

Table 2: Effects of this compound on Downstream Targets and Cancer Stem Cell Properties. Note: Specific quantitative data from dose-response experiments with this compound are needed for a more comprehensive understanding.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on cancer stem cell biology.

Hedgehog Signaling Pathway Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI.

Materials:

-

Hh-responsive reporter cell line (e.g., Shh-LIGHT2 cells, which contain a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization)

-

This compound

-

Shh-conditioned medium (or a small molecule SMO agonist like SAG)

-

Cell culture medium and supplements

-

96-well plates

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Seed the Hh-responsive reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

The following day, replace the medium with a low-serum medium.

-

Treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the Hh pathway by adding Shh-conditioned medium or a specific concentration of SAG to the wells. Include appropriate controls (e.g., vehicle-treated, Shh/SAG only).

-

Incubate the plate for 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-